molecular formula C28H20N2O3S B2439459 methyl 5-phenyl-3-(2-phenylquinoline-4-amido)thiophene-2-carboxylate CAS No. 477326-62-8

methyl 5-phenyl-3-(2-phenylquinoline-4-amido)thiophene-2-carboxylate

Cat. No.: B2439459
CAS No.: 477326-62-8
M. Wt: 464.54
InChI Key: IDHAUAVUPGVWMV-UHFFFAOYSA-N
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Description

methyl 5-phenyl-3-(2-phenylquinoline-4-amido)thiophene-2-carboxylate is a complex organic compound that features a thiophene ring, a quinoline moiety, and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-phenyl-3-(2-phenylquinoline-4-amido)thiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst under mild conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This might include the use of specific boron reagents tailored for the reaction conditions .

Chemical Reactions Analysis

Types of Reactions

methyl 5-phenyl-3-(2-phenylquinoline-4-amido)thiophene-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxide derivatives, while reduction could produce various reduced forms of the compound .

Scientific Research Applications

methyl 5-phenyl-3-(2-phenylquinoline-4-amido)thiophene-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 5-phenyl-3-(2-phenylquinoline-4-amido)thiophene-2-carboxylate involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, affecting transcription and replication processes. Additionally, the thiophene ring can interact with various enzymes, modulating their activity .

Properties

IUPAC Name

methyl 5-phenyl-3-[(2-phenylquinoline-4-carbonyl)amino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H20N2O3S/c1-33-28(32)26-24(17-25(34-26)19-12-6-3-7-13-19)30-27(31)21-16-23(18-10-4-2-5-11-18)29-22-15-9-8-14-20(21)22/h2-17H,1H3,(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDHAUAVUPGVWMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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